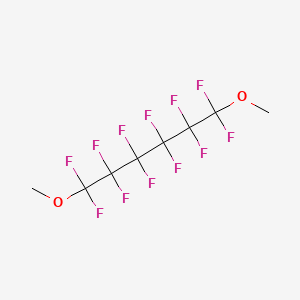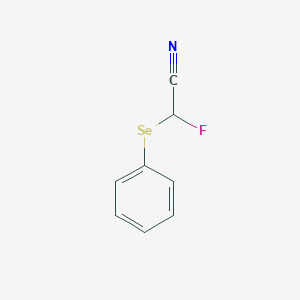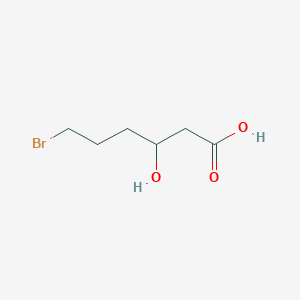![molecular formula C9H9F3OS B14274731 Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- CAS No. 139732-09-5](/img/structure/B14274731.png)
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- is an organic compound characterized by the presence of a benzene ring substituted with a sulfinyl group attached to a 3,3,3-trifluoropropyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- typically involves the reaction of benzene with 3,3,3-trifluoropropyl sulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and purification can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Benzene, [(3,3,3-trifluoropropyl)sulfonyl]-.
Reduction: Benzene, [(3,3,3-trifluoropropyl)thio]-.
Substitution: Various substituted benzene derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- involves its interaction with molecular targets such as enzymes and receptors. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The trifluoropropyl chain can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene, [(3,3,3-trifluoropropyl)thio]-: Similar structure but with a sulfide group instead of a sulfinyl group.
Benzene, [(3,3,3-trifluoropropyl)sulfonyl]-: Similar structure but with a sulfonyl group instead of a sulfinyl group.
Uniqueness
Benzene, [(3,3,3-trifluoropropyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and potential biological activity. The trifluoropropyl chain also contributes to its unique properties, such as increased stability and lipophilicity compared to non-fluorinated analogs.
Propriétés
| 139732-09-5 | |
Formule moléculaire |
C9H9F3OS |
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
3,3,3-trifluoropropylsulfinylbenzene |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)6-7-14(13)8-4-2-1-3-5-8/h1-5H,6-7H2 |
Clé InChI |
JJVCPEDSSKBRKJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Aza-5-azoniaspiro[4.5]decane, 8-phenyl-, bromide](/img/structure/B14274662.png)
![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)
![Tributyl{[3-(furan-2-yl)acryloyl]oxy}stannane](/img/no-structure.png)




![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)
